

3-Chloro-4-(4-fluorophenyl)pyridine chemical properties and structure

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Compound of Interest

Compound Name: 3-Chloro-4-(4-fluorophenyl)pyridine

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An In-Depth Technical Guide to **3-Chloro-4-(4-fluorophenyl)pyridine**: Structure, Properties, and Synthetic Strategies

Abstract

This technical guide provides a comprehensive analysis of **3-Chloro-4-(4-fluorophenyl)pyridine**, a halogenated bi-aryl pyridine derivative of significant interest to medicinal chemistry and materials science. The unique electronic properties conferred by the chloro and fluoro substituents, combined with the versatile pyridine core, make this scaffold a valuable building block in the design of novel bioactive compounds. This document details the molecule's structural and physicochemical properties, provides an in-depth look at its spectroscopic signature, outlines a robust synthetic protocol, and discusses its potential applications and safety considerations. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.

Molecular Structure and Identification

3-Chloro-4-(4-fluorophenyl)pyridine is a bi-aryl heterocyclic compound. The structure consists of a pyridine ring substituted with a chlorine atom at the 3-position and a 4-

fluorophenyl group at the 4-position. The chlorine atom, being an ortho-substituent to the bi-aryl linkage, influences the conformation of the molecule by potentially restricting the rotation around the C-C bond connecting the two aromatic rings. The electron-withdrawing nature of the pyridine nitrogen, the chlorine atom, and the fluorine atom significantly impacts the electron density distribution across the molecule, defining its reactivity and potential for intermolecular interactions.

Figure 1: Chemical Structure of **3-Chloro-4-(4-fluorophenyl)pyridine**

Table 1: Chemical Identifiers and Properties

Property	Value	Source
IUPAC Name	3-chloro-4-(4-fluorophenyl)pyridine	N/A
CAS Number	1261545-66-8	N/A
Molecular Formula	C ₁₁ H ₇ ClFN	N/A
Molecular Weight	207.63 g/mol	N/A
Canonical SMILES	<chem>C1=CN=C(C(=C1)C2=CC=C(C=C2)F)Cl</chem>	N/A
InChI Key	QLMMBGCDYELJDR-UHFFFAOYSA-N	N/A

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **3-Chloro-4-(4-fluorophenyl)pyridine**. The following data are predicted based on established principles of spectroscopy and data from analogous structures.[\[1\]](#)[\[2\]](#)[\[3\]](#)

2.1. ¹H NMR Spectroscopy (400 MHz, CDCl₃) The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and the fluorophenyl rings.

- Pyridine Protons:

- H2 & H6: These protons are adjacent to the nitrogen atom and will appear furthest downfield, likely as two distinct signals (a singlet or narrow doublet for H2, and a doublet for H6) in the range of δ 8.5-8.7 ppm.
- H5: This proton will appear as a doublet in the range of δ 7.3-7.5 ppm, coupled to H6.
- Fluorophenyl Protons:
 - The protons on the fluorophenyl ring will appear as two sets of multiplets due to coupling with each other and with the fluorine atom.
 - H2' & H6': These protons (ortho to the pyridine linkage) will likely appear as a doublet of doublets around δ 7.4-7.6 ppm.
 - H3' & H5': These protons (ortho to the fluorine atom) will appear as a triplet or doublet of doublets around δ 7.1-7.3 ppm.

2.2. ¹³C NMR Spectroscopy (101 MHz, CDCl₃) The carbon spectrum will reflect the electronic environment of each carbon atom.

- Pyridine Carbons: C2, C4, and C6 will be deshielded due to the influence of the nitrogen atom, appearing in the δ 148-155 ppm range. C3 (bearing the chlorine) and C4 (bearing the aryl group) will have their chemical shifts significantly influenced by these substituents, expected around δ 130-145 ppm.
- Fluorophenyl Carbons: The carbon attached to the fluorine (C4') will show a large one-bond coupling constant (¹JCF) and appear significantly downfield (δ 160-165 ppm). The other carbons will appear in the typical aromatic region of δ 115-135 ppm, with their shifts influenced by the fluorine and the pyridine ring.

2.3. ¹⁹F NMR Spectroscopy A single resonance is expected for the fluorine atom on the phenyl ring, appearing as a singlet in the typical aryl-fluoride region (δ -110 to -120 ppm). This technique is highly sensitive and useful for confirming the presence and purity of the fluorinated compound.[2]

2.4. Infrared (IR) Spectroscopy The IR spectrum provides information about the functional groups present.[1]

- Aromatic C-H stretch: $\sim 3050-3100\text{ cm}^{-1}$
- Aromatic C=C and C=N stretch: $\sim 1580-1610\text{ cm}^{-1}$ and $\sim 1400-1500\text{ cm}^{-1}$
- C-F stretch: A strong, characteristic band around $1220-1240\text{ cm}^{-1}$
- C-Cl stretch: A band in the fingerprint region, typically $\sim 700-800\text{ cm}^{-1}$

2.5. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and elemental composition.

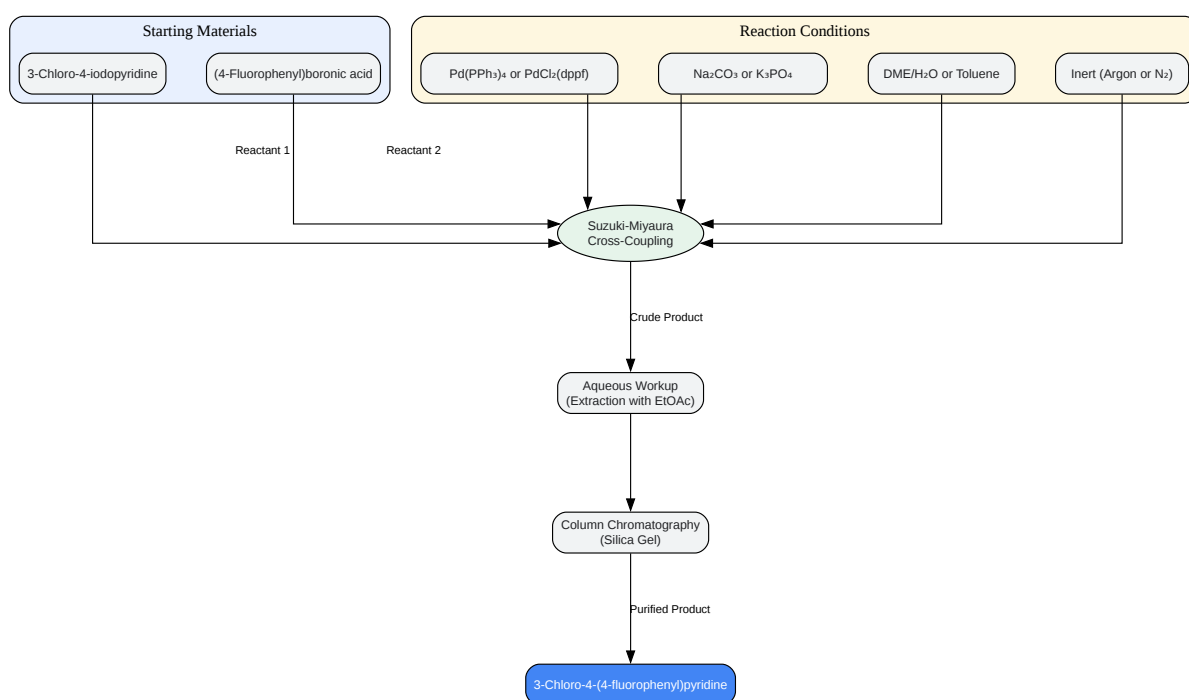
- Molecular Ion (M^+): A prominent peak at $m/z \approx 207$.
- Isotopic Pattern: Due to the presence of chlorine, an $M+2$ peak at $m/z \approx 209$ will be observed with an intensity of approximately one-third of the M^+ peak, which is a definitive signature for a monochlorinated compound.

Synthesis and Reactivity

The construction of the C-C bond between the pyridine and phenyl rings is the key challenge in synthesizing this molecule. The Suzuki-Miyaura cross-coupling reaction is the most logical and industrially scalable method for this transformation.

3.1. Proposed Synthetic Workflow: Suzuki-Miyaura Coupling

The synthesis starts from two readily available building blocks: a halogenated pyridine and a boronic acid derivative. The proposed route involves the palladium-catalyzed cross-coupling of 3-chloro-4-iodopyridine with (4-fluorophenyl)boronic acid. The choice of 4-iodopyridine over a less reactive bromide or chloride derivative is a key strategic decision, as the C-I bond undergoes oxidative addition to the palladium catalyst more readily, leading to higher reaction efficiency and yield.



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Figure 2: Proposed Suzuki-Miyaura Synthesis Workflow

3.2. Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for Suzuki-Miyaura couplings involving pyridines.

- **Reactor Setup:** To a flame-dried, three-necked flask equipped with a magnetic stir bar, condenser, and argon inlet, add 3-chloro-4-iodopyridine (1.0 equiv), (4-fluorophenyl)boronic acid (1.2 equiv), and sodium carbonate (2.5 equiv).
- **Inert Atmosphere:** Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere, which is critical to prevent the degradation of the palladium catalyst.
- **Solvent and Catalyst Addition:** Add a degassed 4:1 mixture of 1,2-dimethoxyethane (DME) and water. Bubble argon through the solvent for 20 minutes prior to use to remove dissolved oxygen. Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$, 0.03 equiv). The choice of a Pd(0) source is crucial for initiating the catalytic cycle directly via oxidative addition.
- **Reaction:** Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
- **Workup:** Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. The use of an organic solvent like ethyl acetate ensures efficient extraction of the moderately polar product.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure **3-Chloro-4-(4-fluorophenyl)pyridine**.

3.3. Reactivity Profile

- **Nucleophilic Aromatic Substitution (S_NAr):** The chlorine atom at the 3-position is activated towards nucleophilic substitution by the electron-withdrawing effect of the pyridine nitrogen. It

can be displaced by various nucleophiles (e.g., amines, thiols, alkoxides), providing a route to further functionalized derivatives.

- **Pyridine Ring Chemistry:** The nitrogen atom is basic and can be protonated, alkylated, or oxidized to an N-oxide. N-oxide formation can alter the reactivity of the ring, making positions 2 and 6 more susceptible to nucleophilic attack.
- **Further Cross-Coupling:** While the chlorine is less reactive than bromine or iodine, it can still participate in cross-coupling reactions (e.g., Buchwald-Hartwig amination) under more forcing conditions or with specialized catalyst systems.

Applications in Research and Drug Development

The 3-chloro-4-arylpyridine scaffold is a privileged structure in medicinal chemistry. The incorporation of fluorine is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.^{[4][5]}

- **Kinase Inhibitors:** Many FDA-approved kinase inhibitors feature a substituted pyridine or quinazoline core that binds to the hinge region of the ATP-binding pocket of kinases.^{[6][7]} The **3-chloro-4-(4-fluorophenyl)pyridine** scaffold can serve as a key intermediate for compounds targeting kinases implicated in cancer and inflammatory diseases.
- **Central Nervous System (CNS) Agents:** The pyridine moiety is common in drugs targeting CNS receptors. The lipophilicity and electronic properties of this compound can be fine-tuned through further modification, making it a potential starting point for developing agents that can cross the blood-brain barrier.
- **Agrochemicals:** Halogenated pyridines are also important in the development of modern herbicides and fungicides. The specific substitution pattern of this molecule could lead to novel agrochemicals with improved efficacy and selectivity.

Safety and Handling

While specific toxicity data for **3-Chloro-4-(4-fluorophenyl)pyridine** is not readily available, it should be handled with the care appropriate for a novel research chemical. Based on analogous structures, the following hazards should be assumed.^{[8][9][10]}

- Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[8]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles conforming to EN166 or NIOSH standards.[9]
 - Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.
 - Respiratory Protection: Handle in a well-ventilated fume hood. If dust or aerosols are generated, use a full-face respirator with an appropriate cartridge.[8]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10] Keep away from strong oxidizing agents.

Conclusion

3-Chloro-4-(4-fluorophenyl)pyridine is a synthetically accessible and highly versatile chemical building block. Its defined structure, characterized by a unique combination of halogen and bi-aryl functionalities, presents numerous opportunities for chemical modification. The robust Suzuki-Miyaura coupling provides a reliable route for its synthesis, opening the door for its use in the creation of diverse molecular libraries. For researchers in drug discovery and materials science, this compound represents a valuable starting point for developing next-generation kinase inhibitors, CNS agents, and functional organic materials. Proper handling in accordance with safety guidelines is essential for its use in a research setting.

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